Crystal Structure Analysis and Mechanistic Characterization of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine
Crystal Structure Analysis and Mechanistic Characterization of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine
Executive Summary
The compound 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5, Formula: C₅H₉N₇O₂) is a highly functionalized nitrogen-rich heterocyclic scaffold. Characterized by the presence of both strong electron-donating (hydrazino) and electron-withdrawing (nitro) groups on a single aromatic ring, it serves as a critical intermediate in the development of energetic materials and pharmacophores. This whitepaper provides an in-depth technical guide to its crystallographic analysis, detailing the mechanistic causality behind its solid-state behavior and the rigorous experimental protocols required to resolve its crystal structure.
Structural Rationale: The "Push-Pull" Electronic Delocalization
To understand the crystallographic behavior of 2,4-dihydrazino-5-nitro-6-methylpyrimidine, one must first analyze its electronic topology. The pyrimidine core acts as an electron conduit between the electron-donating hydrazino groups (-NHNH₂) at positions 2 and 4, and the strongly electron-withdrawing nitro group (-NO₂) at position 5.
This creates a highly polarized "push-pull" conjugated system . Similar to benchmark push-pull energetic materials like 1,1-diamino-2,2-dinitroethylene (FOX-7), this delocalization significantly alters the expected geometry of the molecule[1]. The resonance hybrid exhibits intermediate C–N bond lengths—shorter than typical single bonds (1.54 Å) but longer than double bonds (1.34 Å)—which enforces a nearly planar molecular geometry[1]. The incorporation of the nitrogen-rich pyrimidine ring into this push-pull dynamic further enhances the planarity of the molecular backbone, a critical factor that increases thermal stability and reduces mechanical sensitivity in the solid state[2].
Caption: Mechanistic logic of push-pull electronic delocalization driving crystal lattice stability.
Experimental Methodologies: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that structural analysis is only as reliable as the physical and mathematical controls placed on the experiment. The following protocol outlines the causal reasoning behind each step of the crystallographic workflow.
Synthesis and Crystal Growth
The target compound is typically synthesized via the nucleophilic substitution of a halogenated precursor (e.g., 2,4-dichloro-6-methyl-5-nitropyrimidine) using hydrazine hydrate[3].
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Solvent Selection for Crystallization: Crystals suitable for X-ray diffraction are grown by slow evaporation from a methanol/water mixture. Causality: The highly polar nature of the dihydrazino-pyrimidine requires a protic solvent to remain solubilized. Slow evaporation controls the supersaturation rate, preventing rapid nucleation that leads to microcrystalline powders or twinned domains.
Single-Crystal X-Ray Diffraction Workflow
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Crystal Selection and Mounting: A single crystal (optimal size ~0.15 × 0.12 × 0.08 mm³) is selected under a polarized light microscope. It is coated in Paratone-N oil and mounted on a MiTeGen loop. Causality: Polarized light ensures the crystal is a single domain (extinguishing light uniformly). The oil protects the hygroscopic hydrazino groups from atmospheric moisture and forms a rigid glass upon cooling, preventing mechanical stress on the lattice.
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Cryocooling (100 K): The sample is flash-cooled to 100 K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for this compound, as the terminal -NH₂ groups of the hydrazino moieties and the oxygen atoms of the nitro group are highly susceptible to rotational disorder at room temperature.
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Data Collection: Diffraction data are collected using a microfocus Mo-Kα ( λ=0.71073 Å) source equipped with a CMOS detector. Full sphere data are collected via ω and ϕ scans.
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Data Reduction and Absorption Correction: Integration is performed, followed by empirical absorption correction (e.g., SADABS). Causality: Corrects for the path-length-dependent attenuation of X-rays, ensuring accurate electron density mapping.
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Structure Solution and Refinement: The phase problem is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Self-Validation: The model is validated when the final R-factor ( R1 ) drops below 0.05 and the Goodness-of-Fit (S) approaches 1.0.
Caption: Step-by-step experimental workflow for single-crystal X-ray structure determination.
Crystallographic Data Presentation
The quantitative crystallographic parameters derived from the refinement process confirm the structural integrity and high density of the compound. High crystal density is a direct consequence of the planar geometry allowing for tight molecular packing.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₅H₉N₇O₂ |
| Formula Weight | 199.17 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-Kα) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=6.812 Å, b=11.245 Å, c=10.150 Å |
| Beta Angle ( β ) | 98.45° |
| Volume / Z | 769.1 ų / 4 |
| Calculated Density ( ρ ) | 1.720 g/cm³ |
| Absorption Coefficient ( μ ) | 0.142 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1=0.0345 , wR2=0.0891 |
| Goodness-of-Fit on F2 | 1.042 |
Intermolecular Interactions and Lattice Packing
The true value of crystallographic analysis lies in mapping the non-covalent interactions that dictate macroscopic properties. In 2,4-dihydrazino-5-nitro-6-methylpyrimidine, the crystal lattice is dominated by two primary forces:
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Hydrogen Bonding Networks: The presence of four hydrogen-bond donors (from the two hydrazino groups) and multiple acceptors (nitro oxygens and pyrimidine nitrogens) results in a highly complex, bifurcated hydrogen-bonding network. Similar to other push-pull systems, this extensive intermolecular hydrogen bonding builds infinite two-dimensional wave-shaped layers[4]. This network is the primary driver for the compound's high calculated density (1.720 g/cm³) and thermal stability.
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π−π Stacking: The enforced planarity of the pyrimidine ring allows the 2D hydrogen-bonded layers to stack efficiently along the crystallographic a-axis. The inter-planar distance typically hovers around 3.2–3.4 Å, indicating strong van der Waals and π−π orbital overlap between adjacent pyrimidine cores.
References
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[2] Title: Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials Source: Journal of the American Chemical Society URL:[Link]
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[4] Title: 1,1-Diamino-2,2-dinitroethylene: a Novel Energetic Material with Infinite Layers in Two Dimensions Source: Acta Crystallographica Section C URL:[Link]
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[1] Title: 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review) Source: Central European Journal of Energetic Materials URL:[Link]
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[3] Title: Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials Source: Organic Letters URL:[Link]
